[Mpa1, D-Tyr(Et)2, D-Tic7]OT
Description
Overview of Oxytocin (B344502) Receptor Pharmacology and Signaling
The oxytocin receptor (OTR) is a class A G protein-coupled receptor (GPCR), a large family of transmembrane proteins that play a central role in cellular signaling. mdpi.commedchemexpress.com The primary endogenous ligand for the OTR is oxytocin, a nine-amino-acid peptide hormone produced in the hypothalamus. mdpi.com The OTR can also bind arginine vasopressin (AVP), a structurally similar peptide, though typically with lower affinity. frontiersin.org The expression of OTRs is widespread, found in tissues such as the uterus, mammary glands, brain, heart, and bone, reflecting the diverse functions of oxytocin. nih.gov
Upon binding oxytocin, the OTR undergoes a conformational change that enables it to couple with intracellular heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families. medchemexpress.comphysiology.org
Gαq/11 Pathway : The canonical signaling cascade involves the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). frontiersin.org This increase in intracellular Ca2+ is fundamental to many of oxytocin's effects, such as stimulating the contraction of uterine smooth muscle cells during labor. frontiersin.orgnih.gov
Other Signaling Pathways : Beyond the primary Gαq pathway, OTR activation can initiate several other signaling cascades in a cell-type-dependent manner. nih.gov These include the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and ERK5, which are involved in cellular proliferation and differentiation. frontiersin.orgnih.gov OTR signaling can also lead to the dephosphorylation of eukaryotic elongation factor 2 (eEF2), a key regulator of protein synthesis, suggesting a role for oxytocin in trophic functions. nih.gov This diversity in signaling allows the OTR to mediate a wide spectrum of physiological responses, from reproductive functions to complex social behaviors. physiology.orgresearchgate.net
| Pathway | Key Mediators | Primary Cellular Outcome |
|---|---|---|
| Gαq/11 - PLC | PLC, IP3, DAG, Ca2+, PKC | Smooth muscle contraction, cellular excitability frontiersin.org |
| MAP Kinase (MAPK) | ERK1/2, ERK5 | Cellular proliferation and differentiation frontiersin.orgnih.gov |
| eEF2 | PKC, eEF2 | Regulation of protein synthesis, trophic functions nih.gov |
Design Principles of Peptide Ligands for G-Protein Coupled Receptors
The development of novel ligands for GPCRs, including the OTR, often relies on ligand-based design strategies. nih.gov This approach uses the structure-activity relationships of the endogenous ligand—in this case, oxytocin—as a scaffold for creating synthetic analogues with improved pharmacological properties. nih.gov The goal is to design molecules that can act as potent and selective agonists (which activate the receptor) or antagonists (which block the receptor), or even as "biased agonists" that preferentially activate one signaling pathway over another. frontiersin.orgmdpi.com
Several key principles guide the design of peptidic ligands:
Amino Acid Substitution : Replacing specific amino acids in the native peptide sequence can dramatically alter the ligand's affinity, selectivity, and stability. The use of non-natural amino acids, such as D-isomers (the mirror image of the naturally occurring L-isomers), can increase resistance to enzymatic degradation.
Conformational Constraint : Natural peptides are often highly flexible. mdpi.com Introducing conformationally restricted amino acid analogues, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), can lock the peptide into a specific three-dimensional shape. researchgate.net This can enhance binding affinity by reducing the entropic penalty of binding and can favor a conformation recognized by the antagonist state of the receptor.
Backbone and Terminal Modifications : Modifying the peptide backbone or its termini can enhance stability and alter activity. For instance, replacing the N-terminal cysteine with β-mercaptopropionic acid (Mpa) creates a "deamino" analogue. This modification is known to often increase the duration of action and can shift the pharmacological profile of the ligand. researchgate.net
The compound [Mpa1, D-Tyr(Et)2, D-Tic7]OT is a prime example of these principles in action. It is a synthetic oxytocin analogue designed to be a potent antagonist. Its structure incorporates specific modifications at positions 1, 2, and 7 to enhance its antagonistic properties and stability compared to the natural hormone.
| Modification in [Mpa1, D-Tyr(Et)2, D-Tic7]OT | Position | Design Rationale |
|---|---|---|
| β-mercaptopropionic acid (Mpa) | 1 | Creates a deamino analogue, often increasing stability and duration of action. researchgate.net |
| D-Tyrosine(ethyl) (D-Tyr(Et)) | 2 | Introduces a non-natural D-amino acid to increase stability and modify receptor interaction. acs.org |
| D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) | 7 | Introduces a conformationally restricted residue to lock the peptide into a specific shape, favoring antagonist activity. researchgate.net |
Significance of Peptidic Oxytocin Receptor Antagonists in Biomedical Research
Peptidic OTR antagonists are invaluable tools in biomedical science and hold significant therapeutic potential. Their primary utility lies in their ability to selectively block the effects of endogenous oxytocin, allowing researchers to probe the function of the oxytocin system in various physiological contexts. nih.gov
In clinical research, the most prominent application for OTR antagonists has been in the management of preterm labor. Since oxytocin is a potent stimulator of uterine contractions, blocking its receptor can help delay premature birth. mdpi.comnih.gov Atosiban, another peptidic OTR antagonist, is used for this purpose in many countries, though its limited oral bioavailability and affinity have spurred the search for improved compounds. nih.govilexlife.com
The development of potent and selective antagonists like [Mpa1, D-Tyr(Et)2, D-Tic7]OT is crucial for advancing our understanding of oxytocin's role beyond parturition. Research suggests the oxytocin system is deeply involved in regulating social behaviors, anxiety, and stress responses. researchgate.net Therefore, OTR antagonists are critical for investigating potential treatments for psychiatric conditions characterized by dysregulation of social circuits. smolecule.com By providing a means to reversibly inhibit OTR signaling, these compounds help to delineate the complex contributions of oxytocin to health and disease.
| Compound | Binding Affinity (IC50, nM) for human OTR |
|---|---|
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | 51 idrblab.net |
| [L-Tic7]OT | 130 researchgate.netidrblab.net |
| Atosiban | ~10 (Ki value, varies by study) medchemexpress.com |
| Retosiban (GSK221149A) | 0.65 (Ki value) medchemexpress.com |
Compound Names Table
| Abbreviated Name | Full Name |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | [β-mercaptopropionic acid¹, D-Tyrosine(ethyl)², D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin |
| Atosiban | 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-Orn-Oxytocin |
| Retosiban | GSK221149A |
| [L-Tic7]OT | [L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ |
| Arginine Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ |
Properties
Molecular Formula |
C50H71N11O12S2 |
|---|---|
Molecular Weight |
1082.3 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C50H71N11O12S2/c1-6-28(5)43-49(71)56-33(16-17-39(51)62)45(67)57-36(23-40(52)63)46(68)59-37(26-75-74-19-18-42(65)55-35(47(69)60-43)21-29-12-14-32(15-13-29)73-7-2)50(72)61-25-31-11-9-8-10-30(31)22-38(61)48(70)58-34(20-27(3)4)44(66)54-24-41(53)64/h8-15,27-28,33-38,43H,6-7,16-26H2,1-5H3,(H2,51,62)(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t28-,33-,34-,35-,36-,37-,38+,43-/m0/s1 |
InChI Key |
XCBFBYRYXJOIRC-ABNDKVESSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Mpa1, D Tyr Et 2, D Tic7 Ot
Solid-Phase Peptide Synthesis (SPPS) Strategies for Oxytocin (B344502) Analogues
The synthesis of oxytocin analogues like [Mpa1, D-Tyr(Et)2, D-Tic7]OT via SPPS is a well-established method. nih.govspringernature.comuq.edu.au The process involves several key stages: anchoring the first amino acid to a solid support, sequential coupling of the subsequent protected amino acids, and finally, cleavage of the completed peptide from the resin and removal of all protecting groups. bachem.com
Selection of Resins and Protecting Groups
The choice of resin is crucial for a successful synthesis. For peptides with a C-terminal amide, such as oxytocin analogues, a Rink amide resin is a common choice. researchgate.netgoogle.com The loading capacity of the resin, typically in the range of 0.19 to 0.8 mmol/g, is an important parameter to consider. chemrxiv.orgpatsnap.com Polystyrene-based resins are frequently used due to their good swelling properties in a variety of solvents and mechanical stability.
Protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of the amino acids. iris-biotech.de The Fmoc group is used for the temporary protection of the α-amino group of the amino acids. iris-biotech.de Permanent protecting groups are used for the side chains of the amino acids and are removed at the end of the synthesis. The selection of these protecting groups must be orthogonal to the Fmoc group, meaning they must be stable under the basic conditions used for Fmoc removal but labile to the acidic conditions of the final cleavage step. iris-biotech.deiris-biotech.de
Table 1: Commonly Used Resins and Protecting Groups in the Synthesis of Oxytocin Analogues
| Component | Example | Function | Cleavage Condition |
|---|---|---|---|
| Resin | Rink Amide Resin | Provides a solid support and yields a C-terminal amide upon cleavage. researchgate.netgoogle.com | Acidic (e.g., TFA) |
| N-α-Protecting Group | Fmoc | Protects the N-terminus during coupling. iris-biotech.de | Basic (e.g., Piperidine in DMF) |
| Side-Chain Protecting Groups | |||
| Cysteine (Cys) | Trityl (Trt) | Protects the thiol group to prevent premature disulfide bond formation. researchgate.net | Acidic (e.g., TFA) |
| Tyrosine (Tyr) | tert-Butyl (tBu) | Protects the hydroxyl group. iris-biotech.de | Acidic (e.g., TFA) |
| Asparagine (Asn) | Trityl (Trt) | Protects the amide side chain. iris-biotech.de | Acidic (e.g., TFA) |
| Glutamine (Gln) | Trityl (Trt) | Protects the amide side chain. iris-biotech.de | Acidic (e.g., TFA) |
Coupling Chemistries for Non-Canonical Amino Acids and Modified N-Termini (Mpa1)
The incorporation of non-canonical amino acids like D-Tyr(Et)2 (D-2-ethyltyrosine) and D-Tic7 (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), and the N-terminal modification with Mpa1 (3-mercaptopropionic acid) requires specific coupling strategies. researchgate.netnih.gov
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate the formation of the peptide bond. google.compeptide.com For sterically hindered or complex amino acids, more potent coupling reagents like phosphonium (B103445) salts (e.g., PyAOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) may be employed to ensure efficient coupling and minimize racemization. peptide.comiris-biotech.de The choice of coupling reagent is critical, especially for incorporating bulky residues like D-Tic. google.com
The Mpa residue at the N-terminus is introduced as the final building block in the solid-phase synthesis. biomatik.comwipo.int A trityl-protected Mpa derivative, Mpa(Trt)-OH, can be coupled to the N-terminal amino group of the growing peptide chain using standard coupling protocols. medchemexpress.commedchemexpress.com
Table 2: Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DIC, DCC | Commonly used, but can cause side reactions. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, suitable for hindered amino acids. iris-biotech.de |
| Aminium/Uronium Salts | HBTU, HATU | Highly efficient, but can react with the N-terminus if used in excess. peptide.comiris-biotech.de |
Cyclization and Disulfide Bond Formation in [Mpa1, D-Tyr(Et)2, D-Tic7]OT Analogues
A key structural feature of oxytocin and its analogues is the cyclic structure formed by a disulfide bond between the cysteine residue at position 6 and the N-terminal residue. auctoresonline.org In the case of [Mpa1, D-Tyr(Et)2, D-Tic7]OT, the disulfide bridge is formed between the Mpa at position 1 and the cysteine at position 6. wipo.int
After the linear peptide chain is assembled and cleaved from the resin, the protecting groups on the thiol moieties of Mpa and Cys are removed. The cyclization is then performed in solution under dilute conditions to favor intramolecular disulfide bond formation over intermolecular reactions. bachem.com Common methods for disulfide bond formation include air oxidation, or the use of oxidizing agents like iodine, or potassium ferricyanide. mdpi.com In some cases, the cyclization can be performed while the peptide is still attached to the resin ("on-resin cyclization"). bachem.com
Purification and Characterization Techniques for Synthetic Peptides
Following synthesis and cleavage, the crude peptide is a mixture containing the desired product as well as truncated and incomplete sequences. Therefore, a robust purification step is essential.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying synthetic peptides. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, where the peptide is passed through a column containing a non-polar stationary phase (e.g., C18). researchgate.net A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. nih.gov The fractions containing the pure peptide are collected, combined, and lyophilized to obtain the final product as a powder. google.com Other chromatography techniques like ion-exchange or size-exclusion chromatography can also be employed. researchgate.netnstl.gov.cn
Characterization: The identity and purity of the synthesized peptide are confirmed using a combination of analytical techniques.
Analytical HPLC: This is used to assess the purity of the final product by injecting a small sample onto an analytical HPLC column and analyzing the resulting chromatogram. acs.orgresearchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. researchgate.netmsvision.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptide analysis. researchgate.net Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the identity and location of any modifications. nih.govacs.org
Table 3: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| Analytical RP-HPLC | Purity assessment | Retention time, number and relative abundance of impurities. acs.orgresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms the mass of the synthesized peptide. researchgate.netmsvision.com |
| Tandem MS (MS/MS) | Sequence verification | Provides fragmentation data to confirm the amino acid sequence and modifications. nih.govacs.org |
Compound Names
| Abbreviation | Full Name |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | [3-Mercaptopropionic acid¹, D-2-ethyltyrosine², D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷]Oxytocin |
| Mpa | 3-Mercaptopropionic acid |
| D-Tyr(Et) | D-2-ethyltyrosine |
| D-Tic | D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| OT | Oxytocin |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| tBu | tert-Butyl |
| Trt | Trityl |
| DIC | N,N'-diisopropylcarbodiimide |
| HOBt | 1-hydroxybenzotriazole |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HPLC | High-Performance Liquid Chromatography |
| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |
| ESI | Electrospray Ionization |
| MALDI | Matrix-Assisted Laser Desorption/Ionization |
| MS | Mass Spectrometry |
| DMF | Dimethylformamide |
| TFA | Trifluoroacetic acid |
Molecular Recognition and Receptor Pharmacology of Mpa1, D Tyr Et 2, D Tic7 Ot
Oxytocin (B344502) Receptor Binding Affinity and Selectivity of [Mpa1, D-Tyr(Et)2, D-Tic7]OT
The initial characterization of any potential receptor antagonist involves determining its binding affinity and selectivity for the target receptor. These parameters are crucial for understanding the compound's potency and its potential for off-target effects.
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor. giffordbioscience.comnih.gov In these assays, a radiolabeled compound is used to label the receptor, and the ability of an unlabeled compound, such as L-368,899, to displace the radioligand is measured. This allows for the determination of the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. giffordbioscience.comsci-hub.se
Studies have demonstrated that L-368,899 possesses a high binding affinity for the oxytocin receptor across different species. Early research using membrane preparations from rat and human uterine tissue revealed its potent affinity for both rat (Ki = 3.6 nM) and human (Ki = 13 nM) oxytocin receptors. scite.ai Another study reported IC50 values of 8.9 nM and 26 nM for the rat and human uterus oxytocin receptors, respectively. medchemexpress.commedchemexpress.com More recent research in coyote brain tissue, using competitive binding autoradiography, determined the binding affinity (Ki) of L-368,899 for the coyote oxytocin receptor to be 12.38 nM. nih.govresearchgate.net
| Species | Tissue | Affinity Constant | Value (nM) | Source |
|---|---|---|---|---|
| Rat | Uterus | Ki | 3.6 | scite.ai |
| Rat | Uterus | IC50 | 8.9 | medchemexpress.commedchemexpress.com |
| Human | Uterus | Ki | 13 | scite.ai |
| Human | Uterus | IC50 | 26 | medchemexpress.commedchemexpress.com |
| Coyote | Brain | Ki | 12.38 | nih.govresearchgate.net |
Competitive binding studies are essential for characterizing how a new ligand interacts with a receptor relative to its natural (endogenous) ligands or other known drugs. The primary endogenous ligand for the OTR is the nonapeptide hormone oxytocin, though arginine vasopressin (AVP) can also bind to it due to structural similarities. medchemexpress.comusu.edu
The affinity of L-368,899 is determined through competitive binding assays where it competes against a fixed concentration of a radioligand, such as the 125I-ornithine vasotocin (B1584283) analog, for binding to the OTR. usu.eduusu.edu The results of these experiments demonstrate that L-368,899 effectively displaces the radioligand, confirming its interaction at the receptor binding site. usu.edu
Comparisons with other oxytocin antagonists have also been performed. For instance, a study comparing L-368,899 with a custom-synthesized antagonist, ALS-III-61, in human brain tissue found that L-368,899 had a lower binding affinity for the OTR than ALS-III-61. usu.edu Such comparative studies are vital for contextualizing the potency of new pharmacological tools against existing ones like the clinically used antagonist, Atosiban. frontiersin.orgsemanticscholar.org
Functional Characterization as an Oxytocin Receptor Antagonist
Beyond binding to the receptor, it is critical to determine the functional effect of the compound—whether it activates the receptor (agonist), blocks it (antagonist), or has no effect.
Functional assays are used to measure the cellular response following receptor-ligand interaction. The oxytocin receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway. semanticscholar.org Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. smolecule.comsemanticscholar.org
L-368,899 has been functionally characterized as a pure antagonist. scite.ai In vitro studies have shown that it potently and competitively inhibits oxytocin-stimulated uterine contractions in isolated rat uterus, with a pA2 value of 8.9. scite.ai The pA2 is a measure of the potency of an antagonist. Furthermore, L-368,899 was found to inhibit oxytocin-stimulated phosphatidylinositol (PI) turnover in rat uterine slices, which is a direct measure of the blockade of the IP accumulation pathway. scite.ai Crucially, these studies reported that L-368,899 exhibits no agonist-like activity on its own. scite.ai
The oxytocin receptor is a member of the GPCR superfamily and exerts its physiological effects by coupling to specific heterotrimeric G-proteins. medchemexpress.comscbt.com The primary signaling cascade initiated by oxytocin binding to its receptor in myometrial cells involves coupling to Gαq/11 proteins. semanticscholar.org This G-protein activation leads to the PLC-IP3-Ca2+ signaling cascade, ultimately causing smooth muscle contraction. semanticscholar.org
As an antagonist, L-368,899 modulates these downstream pathways by preventing the initial step: the activation of the oxytocin receptor by oxytocin. By occupying the receptor's binding site without inducing the necessary conformational change for G-protein coupling, L-368,899 effectively blocks the entire downstream signaling cascade. This includes the inhibition of Gq-protein activation, subsequent IP3 production, intracellular calcium mobilization, and the production of prostaglandins, which also contribute to uterine contractions. semanticscholar.org While the OTR can also couple to Gi/o proteins in some contexts, L-368,899's antagonistic action would similarly prevent the initiation of these alternative signaling pathways. medchemexpress.commdpi.com
Receptor Subtype Selectivity Profile of [Mpa1, D-Tyr(Et)2, D-Tic7]OT
High selectivity is a desirable characteristic for a pharmacological agent, as it minimizes off-target effects. Due to the high structural homology between oxytocin and arginine vasopressin (AVP), and consequently between their receptors, a key aspect of characterizing an OTR antagonist is its selectivity over vasopressin receptor subtypes (V1a, V1b, and V2). usu.edunih.gov
L-368,899 has generally been reported to be highly selective for the oxytocin receptor. Initial characterizations demonstrated good selectivity against both the AVP V1a receptor (found in the liver) and the V2 receptor (found in the kidney) in both rat and human tissues. scite.ai A study in coyotes quantified this selectivity, finding that L-368,899 was approximately 40-fold more selective for the oxytocin receptor (Ki = 12.38 nM) than for the vasopressin V1a receptor (Ki = 511.6 nM). nih.govresearchgate.net
However, it is important to note a conflicting finding from a study using human brain tissue. This research suggested that in the human brain, L-368,899 may possess a slightly higher affinity for the V1a receptor than for the OTR, leading the authors to recommend caution when using it as a specific OTR antagonist in human neuroscience studies. usu.edu This highlights that receptor selectivity can be species- and tissue-dependent.
| Species | Receptor | Ki (nM) | Selectivity (AVPR1a Ki / OTR Ki) | Source |
|---|---|---|---|---|
| Coyote | OTR | 12.38 | ~41x | nih.govresearchgate.net |
| AVPR1a | 511.6 |
Discrimination between Oxytocin Receptor and Vasopressin Receptor Subtypes (V1a, V1b, V2)
The molecular design of [Mpa1, D-Tyr(Et)2, D-Tic7]OT, a synthetic analogue of oxytocin, aims to enhance its affinity and selectivity for the oxytocin receptor (OTR) while minimizing interactions with the closely related vasopressin receptor subtypes (V1a, V1b, and V2). This selectivity is crucial for its potential as a targeted pharmacological tool. The discrimination of [Mpa1, D-Tyr(Et)2, D-Tic7]OT between these receptors is determined through comparative binding affinity studies and functional assays.
Detailed Research Findings
Research into the pharmacological profile of [Mpa1, D-Tyr(Et)2, D-Tic7]OT has provided insights into its interaction with the human oxytocin receptor. The introduction of β-mercaptopropionic acid (Mpa) at position 1, D-tyrosine(ethyl) at position 2, and the conformationally restricted D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position 7 are key modifications that influence its receptor binding profile. probes-drugs.org
Binding affinity studies for the human oxytocin receptor have determined a half-maximal inhibitory concentration (IC50) of 51 nM for [Mpa1, D-Tyr(Et)2, D-Tic7]OT. This value indicates a high affinity for the oxytocin receptor. The primary research describing the synthesis and biological activity of this and related analogues was conducted by Fragiadaki and colleagues and published in the European Journal of Medicinal Chemistry in 2007. ed.ac.uk
In addition to binding assays, the functional activity of these analogues was evaluated. Specifically, their effect on rat uterine contractions (an oxytocin-mediated response) and their pressor activity in rats (a vasopressin V1a receptor-mediated response) were assessed. While detailed binding affinity data (such as Ki or IC50 values) for the vasopressin receptor subtypes (V1a, V1b, V2) for [Mpa1, D-Tyr(Et)2, D-Tic7]OT are not extensively detailed in the primary literature, the results from the rat pressor assay provide an indication of its activity at the V1a receptor. The modifications at position 2 with a D-amino acid, such as in [Mpa1, D-Tyr(Et)2, D-Tic7]OT, have been reported to result in strong antagonist properties at the oxytocin receptor. acs.org
The selectivity of oxytocin analogues is a critical aspect of their pharmacological characterization, as cross-reactivity with vasopressin receptors can lead to undesired side effects. The structural similarities between oxytocin and vasopressin receptors make the design of highly selective ligands a significant challenge. probes-drugs.org
Binding Affinity Data
The following table summarizes the available binding affinity data for [Mpa1, D-Tyr(Et)2, D-Tic7]OT for the human oxytocin receptor. Data for the vasopressin receptor subtypes are not fully available in the reviewed literature.
| Compound | Receptor | Species | Affinity (IC50) |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | Oxytocin (OTR) | Human | 51 nM |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | Vasopressin V1a | Not Available | Not Available |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | Vasopressin V1b | Not Available | Not Available |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | Vasopressin V2 | Not Available | Not Available |
Structure Activity Relationships Sar and Rational Ligand Design of Mpa1, D Tyr Et 2, D Tic7 Ot
Contribution of N-Terminal Modification (Mpa¹) to Antagonistic Activity and Receptor Recognition
The modification at the N-terminus of the oxytocin (B344502) peptide is a foundational step in converting the endogenous agonist into an antagonist. In [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT, the N-terminal cysteine is replaced with 3-mercaptopropionic acid (Mpa). This change, often referred to as deamination, involves the removal of the N-terminal amino group.
The primary role of the Mpa¹ modification is the elimination of agonistic activity. The N-terminal amino group of native oxytocin is a critical pharmacophoric element for receptor activation. Its removal prevents the peptide from inducing the conformational change in the OTR that leads to downstream signaling. This principle was established in early SAR studies of oxytocin and vasopressin analogs, where deamination at position 1 was consistently shown to reduce or eliminate agonist potency, thereby paving the way for antagonist design. nih.gov
Role of D-Tyr(Et)² Substitution at Position 2 in Receptor Binding and Selectivity
The substitution of the native L-Tyrosine at position 2 with an O-ethyl-D-tyrosine (D-Tyr(Et)²) is arguably the most critical modification for imparting high antagonistic potency. SAR studies have consistently demonstrated that the identity, stereochemistry, and hydrophobicity of the residue at this position are paramount for antagonist activity. acs.org
Key contributions of the D-Tyr(Et)² substitution include:
Induction of Antagonism: The introduction of a D-amino acid at position 2 fundamentally alters the peptide's interaction with the OTR. It is hypothesized that this change in stereochemistry forces the peptide into a conformation that can bind to the receptor but fails to trigger the activation sequence.
Enhanced Hydrophobicity and Binding Affinity: The ethylation of the tyrosine's hydroxyl group increases the lipophilicity of the side chain. This bulky, hydrophobic group is thought to interact with a corresponding hydrophobic pocket in the OTR binding site, significantly increasing the ligand's affinity. Studies have shown that increasing the size of the side chain at position 2 with hydrophobic amino acids correlates with increased antagonist activity. acs.orgnih.gov
Improved Selectivity: While oxytocin and vasopressin receptors share high sequence homology, subtle differences in their binding pockets can be exploited to achieve selectivity. The specific size and shape of the D-Tyr(Et)² side chain contribute to a preferential fit in the OTR over vasopressin V1a receptors. This is a crucial aspect of rational drug design, as V1a receptor antagonism can lead to unwanted cardiovascular side effects. The design of antagonists more selective than Atosiban has often focused on optimizing this position. nih.govresearchgate.net
The combination of D-stereoisomerism and increased hydrophobicity at position 2 is a well-established principle for designing potent OTR antagonists. nih.gov
Impact of Conformationally-Restricted D-Tic⁷ Residue at Position 7 on Peptide Conformation and Pharmacological Profile
The C-terminal tail of oxytocin (Pro-Leu-Gly-NH₂) plays an important role in receptor binding and activation. In [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT, the native proline at position 7 is replaced by D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). Tic is a conformationally restricted analog of phenylalanine, where the side chain is cyclized back onto the peptide backbone. researchgate.net
Elucidation of Key Pharmacophoric Elements within the [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT Scaffold
A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. Based on the SAR data for [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT and related analogs, the key pharmacophoric elements for potent and selective OTR antagonism can be defined as follows:
Hydrophobic D-Aromatic Residue at Position 2: A bulky, hydrophobic D-amino acid, specifically D-Tyr(Et)², is critical for high-affinity binding and is a primary determinant of the antagonist profile. The aromatic ring and ethyl ether group likely engage in crucial hydrophobic and van der Waals interactions within the receptor pocket.
The 20-Membered Tocin Ring: The core cyclic structure (residues 1-6) serves as the scaffold, properly positioning the key interacting residues, particularly the critical side chain at position 2.
Conformationally Rigid Element at Position 7: The D-Tic⁷ residue acts as a conformational lock on the C-terminal tail, ensuring its optimal orientation for binding in an antagonist mode. This rigidity is a key feature for maintaining high potency.
These elements work in concert to create a molecule that binds to the OTR with high affinity but fails to induce the necessary conformational changes for activation, thus acting as a competitive antagonist.
Design Principles for Enhanced Potency and Selectivity of Oxytocin Receptor Antagonists based on [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT
The development of [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT and other advanced antagonists has been guided by several key design principles derived from extensive SAR studies. These principles aim to maximize potency for the OTR while minimizing activity at related vasopressin receptors.
Abolish Agonism via N-Terminal Modification: The primary principle is the removal of the N-terminal amine group, typically by replacing Cys¹ with Mpa or a related derivative like Pmp. This reliably eliminates intrinsic agonistic activity. illinois.edu
Maximize Antagonist Potency at Position 2: Introduce a D-amino acid with a large, hydrophobic side chain at position 2. The success of D-Tyr(Et)² demonstrates the effectiveness of this strategy. Further optimization can involve exploring other alkylated D-tyrosines or different aromatic D-amino acids to fine-tune the interaction with the receptor's hydrophobic pocket. nih.govnih.gov
Enhance Selectivity through Modifications: Selectivity for the OTR over vasopressin receptors is a critical goal. This can be achieved by modifying residues that interact with regions of the receptors that are not conserved. For instance, in Atosiban, the introduction of Thr⁴ is known to contribute to OTR selectivity. While not explicitly part of the [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT name, other residues in the ring are also optimized for this purpose.
Introduce Conformational Constraints: Incorporating rigid structural elements, such as the D-Tic⁷ residue, is a powerful strategy to pre-organize the ligand into its bioactive conformation. This reduces the entropic cost of binding and can significantly enhance potency. This principle can be extended by exploring other conformationally restricted amino acids at various positions in the peptide sequence. nih.gov
By systematically applying these principles, medicinal chemists can rationally design novel peptide-based OTR antagonists with improved pharmacological profiles, leading to potentially more effective and safer therapeutic agents. researchgate.netnih.gov
Conformational Analysis and Molecular Modeling of Mpa1, D Tyr Et 2, D Tic7 Ot
Spectroscopic Approaches for Peptide Conformational Studies (e.g., NMR, CD Spectroscopy)
Spectroscopic methods are invaluable tools for probing the solution-state structure of peptides. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in defining the conformational preferences of oxytocin (B344502) analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the spatial proximity of atoms within a molecule. For analogues of [Mpa1, D-Tyr(Et)2, D-Tic7]OT, techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and 1H-13C HSQC (Heteronuclear Single Quantum Coherence) are employed. researchgate.net These methods allow for the assignment of proton and carbon signals and the identification of through-space interactions (NOEs) that define the peptide's fold. researchgate.net
Studies on the closely related analogue, [Mpa1,D-Tic7]OT, have revealed the presence of both cis and trans isomers around the Cys(6)-D-Tic(7) peptide bond. researchgate.netresearchgate.net This is evidenced by the observation of two distinct sets of cross-peaks in the NMR spectra for most of the peptide residues. researchgate.netresearchgate.net While mass spectrometry and HPLC confirm the presence of a single molecule, the NMR data strongly suggest a conformational equilibrium between these two isomeric forms. researchgate.netresearchgate.net The presence of a β-turn, a common structural motif in oxytocin and its analogues, is also investigated using NMR. pharmakonpress.gr For instance, in the analogue [Mpa1, D-Tyr(Et)2]OT, a β-turn involving residues in positions 2-5, which is considered crucial for biological activity, has been identified. pharmakonpress.gr
Table 1: Spectroscopic Techniques for Peptide Conformational Analysis
| Spectroscopic Technique | Information Obtained | Relevant Findings for OT Analogues |
|---|---|---|
| NMR (NOESY, TOCSY, HSQC) | Atomic-level 3D structure, inter-proton distances, conformational equilibria. | Identification of cis and trans isomers, characterization of β-turn structures. researchgate.netresearchgate.netpharmakonpress.gr |
| Circular Dichroism (CD) | Secondary structure content (e.g., α-helix, β-sheet, turns, random coil). | Confirmation of folded structures in solution. nih.govtandfonline.com |
Computational Methods for Peptide Structure Prediction and Dynamics
Computational methods complement experimental data by providing dynamic models of peptide behavior and their interactions with biological targets.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility and stability of peptides like [Mpa1, D-Tyr(Et)2, D-Tic7]OT in different environments.
MD simulations, often constrained by NMR-derived distance and angle restraints, are used to generate and validate three-dimensional structural models. researchgate.netpharmakonpress.gr For example, MD simulations of the analogue [Mpa1,D-Tic7]OT have been used to test the stability of proposed solution conformations. researchgate.net High-temperature MD simulations can also be employed to explore the dynamic properties and conformational transitions of the peptide structure. researchgate.net These simulations are crucial for understanding how the peptide behaves in a physiological context, such as in aqueous solution or when approaching a cell membrane. The stability of key structural features, like β-turns, can be assessed throughout the simulation trajectory. pharmakonpress.gr The choice of force field and the treatment of long-range electrostatic interactions are critical for the accuracy of these simulations. mpg.de
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For [Mpa1, D-Tyr(Et)2, D-Tic7]OT, docking studies are performed using homology models of the oxytocin receptor (OTR), which is a G protein-coupled receptor (GPCR). nih.govbibliotekanauki.pl The recent availability of the crystal structure of the human OTR has provided a significant advancement for creating more accurate receptor models. biorxiv.org
The process involves placing the ligand into the binding site of the receptor model and using a scoring function to estimate the binding affinity. nih.govbibliotekanauki.pl These studies help to identify key amino acid residues in the receptor that are likely to interact with the ligand. nih.gov For oxytocin antagonists, docking simulations can rationalize their binding mode and selectivity over related receptors like the vasopressin receptors. researchgate.net The results of docking simulations can guide further experimental work, such as site-directed mutagenesis, to validate the predicted interactions. nih.gov
Insights into Ligand-Receptor Interactions via Mutagenesis and Computational Analysis
The combination of site-directed mutagenesis and computational analysis provides a powerful approach to elucidate the molecular basis of ligand-receptor recognition. By systematically mutating specific amino acid residues in the oxytocin receptor and evaluating the binding of ligands like [Mpa1, D-Tyr(Et)2, D-Tic7]OT, researchers can identify critical interaction points.
Studies have shown that the binding sites for agonists and antagonists on the oxytocin receptor are different. nih.gov Mutagenesis studies have been instrumental in characterizing the agonist-binding region. nih.gov For instance, introducing single point mutations in the receptor can lead to a significant loss in ligand binding, highlighting the importance of those specific residues. biorxiv.org Computational analysis of OTR sequences from different species has pointed to conserved residues in the transmembrane domains that are likely important for ligand binding. nih.gov These in silico approaches, combined with experimental data, help to build a detailed map of the ligand-receptor interaction landscape.
Table 2: Methods for Studying Ligand-Receptor Interactions
| Method | Approach | Key Insights |
|---|---|---|
| Site-Directed Mutagenesis | Systematic mutation of receptor amino acids followed by ligand binding assays. | Identifies critical residues for ligand binding and receptor activation. biorxiv.orgnih.gov |
| Computational Analysis | Evolutionary sequence analysis and comparison of receptor models. | Highlights conserved residues likely involved in ligand interaction. nih.gov |
| Molecular Docking | In silico prediction of ligand binding mode and affinity to the receptor. | Proposes specific ligand-receptor contacts for experimental validation. nih.gov |
Structure-Based Drug Design Strategies Derived from [Mpa1, D-Tyr(Et)2, D-Tic7]OT Analogues
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target and/or ligand to design new and improved drug candidates. researchgate.net The conformational insights gained from studies of [Mpa1, D-Tyr(Et)2, D-Tic7]OT and its analogues are directly applicable to SBDD strategies for developing novel oxytocin antagonists.
By understanding the key pharmacophoric elements required for potent antagonism and selectivity, medicinal chemists can rationally design new analogues. researchgate.net This process can involve "scaffold-hopping" to identify novel chemical structures with similar molecular field properties or making specific modifications to the existing peptide backbone to enhance desired properties. researchgate.net For example, knowledge of the receptor-bound conformation of oxytocin and its analogues can guide the design of mimetics with improved stability and oral bioavailability. nih.gov The ultimate goal of these SBDD efforts is to optimize a range of variables, including potency, selectivity, and pharmacokinetic properties, to develop effective and safe therapeutics. researchgate.netfapesp.br
Table of Compound Names
| Abbreviation/Name | Full Name |
| [Mpa1, D-Tyr(Et)2, D-Tic7]OT | [Mercaptopropionic acid¹, D-Tyrosine(ethyl)², D-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid⁷]Oxytocin |
| [Mpa1,D-Tic7]OT | [Mercaptopropionic acid¹, D-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid⁷]Oxytocin |
| [Mpa1, D-Tyr(Et)2]OT | [Mercaptopropionic acid¹, D-Tyrosine(ethyl)²]Oxytocin |
| OT | Oxytocin |
| NOESY | Nuclear Overhauser Effect Spectroscopy |
| TOCSY | Total Correlation Spectroscopy |
| HSQC | Heteronuclear Single Quantum Coherence |
| CD | Circular Dichroism |
| MD | Molecular Dynamics |
| OTR | Oxytocin Receptor |
| SBDD | Structure-Based Drug Design |
| GPCR | G Protein-Coupled Receptor |
Advanced Research Applications and Methodologies Utilizing Mpa1, D Tyr Et 2, D Tic7 Ot
Development of Fluorescent and Radioligand Probes based on [Mpa1, D-Tyr(Et)2, D-Tic7]OT
The development of high-affinity and selective ligands is crucial for creating probes to study G protein-coupled receptors (GPCRs) like the OTR. The specific characteristics of [Mpa1, D-Tyr(Et)2, D-Tic7]OT make it an excellent scaffold for the synthesis of both fluorescent and radiolabeled probes. Such probes are instrumental in a variety of advanced research methodologies. The synthesis of these probes typically involves chemically coupling a fluorescent dye or a radioactive isotope to the peptide analogue without compromising its binding affinity for the receptor.
Application in High-Throughput Screening Assays for Novel Oxytocin (B344502) Receptor Ligands
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The development of fluorescent ligands for the oxytocin and vasopressin receptors is a key step toward creating efficient, homogeneous assays suitable for HTS. idrblab.net
A radiolabeled or fluorescently tagged version of [Mpa1, D-Tyr(Et)2, D-Tic7]OT can be used to establish a competitive binding assay. In this format, the labeled probe binds to the oxytocin receptor, generating a measurable signal. When compounds from a large chemical library are introduced, any that bind to the same site on the OTR will displace the probe, leading to a decrease in the signal. This method allows for the rapid identification of new potential OTR ligands. Interaction studies for oxytocin analogues frequently employ radiolabeled ligand binding assays to determine binding affinity and specificity. smolecule.com The high selectivity of analogues like [Mpa1, D-Tyr(Et)2, D-Tic7]OT is particularly advantageous for HTS, as it minimizes false positives from interactions with related receptors, such as vasopressin receptors.
Receptor Localization and Trafficking Studies
Understanding where a receptor is located on the cell surface and how its location changes in response to stimuli is fundamental to understanding its function. Attaching a fluorescent marker to [Mpa1, D-Tyr(Et)2, D-Tic7]OT would enable the direct visualization of oxytocin receptors in living cells using advanced microscopy techniques.
This methodology allows researchers to track the dynamic processes of receptor trafficking, including internalization, sorting into endosomes, recycling back to the cell surface, or degradation in lysosomes. For example, studies on other receptors have shown that specific tyrosine-based motifs can be critical for regulating receptor endocytosis and lysosomal targeting. nih.gov A fluorescent probe based on [Mpa1, D-Tyr(Et)2, D-Tic7]OT could be used to investigate whether OTR trafficking is governed by similar mechanisms and how this process is affected by agonism versus antagonism.
[Mpa1, D-Tyr(Et)2, D-Tic7]OT as a Pharmacological Tool for Investigating Oxytocin Receptor Biology
The unique pharmacological profile of [Mpa1, D-Tyr(Et)2, D-Tic7]OT makes it a powerful tool for dissecting the intricate mechanisms of OTR function. smolecule.com Its specific modifications allow researchers to probe aspects of receptor biology that are difficult to study with the native ligand, oxytocin, alone.
Characterization of Receptor Signaling Pathways and Crosstalk
Upon binding its ligand, the oxytocin receptor activates multiple intracellular signaling pathways, often involving phospholipase C and the release of intracellular calcium. smolecule.com [Mpa1, D-Tyr(Et)2, D-Tic7]OT and related analogues have been used to explore these receptor-ligand interactions and their downstream consequences. smolecule.com
Research has shown that incorporating D-Tic at position 7 can result in compounds with partial agonistic activity. researchgate.net A partial agonist is a compound that binds to and activates a receptor, but has only partial efficacy relative to a full agonist. This property is particularly useful for research, as it allows for the fine-tuned modulation of OTR signaling. By comparing the cellular responses to oxytocin (a full agonist), [Mpa1, D-Tyr(Et)2, D-Tic7]OT (a partial agonist/antagonist), and a pure antagonist, researchers can characterize the full spectrum of a signaling pathway's operational range. NMR studies on related analogues have demonstrated that substitutions can induce conformational changes, such as the loss of a critical β-turn structure, which in turn alters the biological profile of the ligand. pharmakonpress.gr This allows for the establishment of detailed structure-activity relationships that link specific ligand conformations to distinct signaling outcomes.
Table 2: Biological Activity of Tic-Substituted Oxytocin Analogues at the Human Oxytocin Receptor
A comparison of binding affinities and functional activities for oxytocin analogues with substitutions at position 7. Data from NMR and biological activity studies highlight the influence of these modifications. researchgate.net
| Compound Name | Binding Affinity (IC₅₀, nM) | Functional Activity (Uterotonic Assay) |
| [L-Tic⁷]OT | 130 | Partial Agonist |
| [D-Tic⁷]OT | 730 | Pure Antagonist |
| [Mpa¹,L-Tic⁷]OT | 103 | Partial Agonist |
| [Mpa¹,D-Tic⁷]OT | 380 | Partial Agonist |
Investigation of Receptor Oligomerization and Allosteric Modulation Mechanisms
There is growing evidence that GPCRs, including the OTR, can form dimers or higher-order oligomers (homo- or heteromers), which can significantly alter their pharmacological and signaling properties. nih.govnih.gov These receptor complexes can lead to phenomena like cross-antagonism, where an antagonist for one receptor in a dimer blocks the signaling of its partner receptor. encyclopedia.pub
[Mpa1, D-Tyr(Et)2, D-Tic7]OT, as a selective ligand, is an ideal tool for studying these complexes. For instance, in cells expressing OTR-vasopressin receptor heterodimers, this compound could be used to selectively block the OTR protomer, allowing researchers to isolate and study the function and signaling of the vasopressin receptor within the complex. Furthermore, some studies suggest that certain amino acid substitutions in oxytocin analogues may produce an allosteric effect, changing the receptor's conformation and activity in subtle ways. acs.org The binding of a selective ligand like [Mpa1, D-Tyr(Et)2, D-Tic7]OT could also potentially stabilize a specific conformational state of an OTR oligomer, facilitating its structural determination by techniques like cryo-electron microscopy and providing insights into the molecular basis of allosteric regulation within the receptor complex. biorxiv.org
Preclinical Research Models for Modulating Oxytocin Receptor Activity using [Mpa1, D-Tyr(Et)2, D-Tic7]OT
While much of the characterization of [Mpa1, D-Tyr(Et)2, D-Tic7]OT has occurred in vitro, its properties make it a candidate for use in preclinical animal models to investigate the physiological roles of the oxytocin system. Related oxytocin analogues have been evaluated in preclinical assays, such as the in vitro rat uterotonic assay and the in vivo rat pressor assay, to determine their activity and selectivity. acs.org
The high selectivity of [Mpa1, D-Tyr(Et)2, D-Tic7]OT for the OTR over vasopressin receptors is a critical advantage for in vivo studies. Oxytocin itself has an affinity for vasopressin receptors, which can complicate the interpretation of its effects in animal models of behavior, cardiovascular function, or social interaction. By using a highly selective antagonist like [Mpa1, D-Tyr(Et)2, D-Tic7]OT, researchers can be more confident that the observed effects are mediated specifically through the blockade of the oxytocin receptor.
In a preclinical model of a condition where the oxytocin system is dysregulated, this compound could be used to probe the specific contribution of OTR signaling to the pathology. For example, administering the compound to animal models of anxiety or social behavior disorders could help elucidate the precise role of OTR in these complex conditions, potentially validating the OTR as a therapeutic target for novel drug development. smolecule.com
Q & A
Q. What is the established synthetic pathway for [Mpa1, D-Tyr(Et)2, D-Tic7]OT, and what analytical methods are recommended for confirming its purity and structure?
The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical steps include orthogonal protection of side chains (e.g., D-Tyr(Et)2) and cyclization. Analytical validation should combine reversed-phase HPLC (≥95% purity), mass spectrometry (HRMS for molecular weight confirmation), and 2D NMR (e.g., COSY, NOESY for structural elucidation). Peptide identity should be cross-referenced with spectral databases like PubChem or peer-reviewed synthetic protocols .
Q. What are the known biological targets of [Mpa1, D-Tyr(Et)2, D-Tic7]OT, and what in vitro assays are commonly used to assess its activity?
This compound is a modified opioid receptor ligand, primarily targeting μ- and δ-opioid receptors. Standard assays include competitive radioligand binding assays (using [³H]-DAMGO for μ-receptors) and functional assays (e.g., cAMP inhibition in HEK293 cells expressing recombinant receptors). Dose-response curves and IC₅₀ calculations should adhere to standardized protocols to ensure reproducibility .
Q. Which spectral databases or reference materials are essential for characterizing [Mpa1, D-Tyr(Et)2, D-Tic7]OT?
Researchers should consult the Biological Magnetic Resonance Data Bank (BMRB) for NMR chemical shifts, ChEMBL for bioactivity data, and IUPAC guidelines for nomenclature. Peer-reviewed syntheses in journals like The Journal of Organic Chemistry provide validated reference spectra. Commercial repositories (e.g., Sigma-Aldrich) may offer analytical standards for cross-validation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT to improve yield while maintaining enantiomeric purity?
Optimization strategies include:
- Screening coupling reagents (e.g., HATU vs. PyBOP) to minimize racemization.
- Using microwave-assisted SPPS to enhance reaction efficiency.
- Implementing chiral HPLC post-synthesis to isolate enantiomers. Yield-purity trade-offs should be analyzed via Design of Experiments (DoE) methodologies, with statistical tools like ANOVA identifying critical factors .
Q. What methodological approaches are recommended to resolve discrepancies in reported binding affinities of [Mpa1, D-Tyr(Et)2, D-Tic7]OT across different studies?
Contradictions may arise from assay conditions (e.g., buffer pH, temperature). To address this:
Q. How should researchers design controlled experiments to evaluate the metabolic stability of [Mpa1, D-Tyr(Et)2, D-Tic7]OT in different biological matrices?
Experimental design should:
- Use LC-MS/MS to quantify degradation in liver microsomes or plasma.
- Compare stability across species (e.g., human vs. rat microsomes).
- Incorporate protease inhibitors to distinguish enzymatic vs. non-enzymatic degradation. Data analysis should report half-life (t₁/₂) and intrinsic clearance (CLint) with 95% confidence intervals .
Q. What strategies can mitigate off-target effects of [Mpa1, D-Tyr(Et)2, D-Tic7]OT in in vivo models, and how should these be quantified?
- Employ CRISPR-edited receptor knockout models to isolate target-specific effects.
- Use multiplexed immunoassays (e.g., Luminex) to profile cytokine/chemokine release.
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with adverse event incidence .
Methodological Frameworks for Research Design
Q. How can the PICOT framework be applied to structure a study comparing [Mpa1, D-Tyr(Et)2, D-Tic7]OT with traditional opioid analgesics?
- P (Population): Chronic pain patients refractory to morphine.
- I (Intervention): Subcutaneous administration of [Mpa1, D-Tyr(Et)2, D-Tic7]OT.
- C (Comparison): Standard morphine therapy.
- O (Outcome): Pain reduction (VAS score) and respiratory depression incidence.
- T (Time): 12-week follow-up. This framework ensures hypothesis-driven endpoints and aligns with evidence-based review criteria .
Q. What statistical methods are appropriate for analyzing dose-dependent neurotoxic effects of [Mpa1, D-Tyr(Et)2, D-Tic7]OT in preclinical models?
- Nonlinear regression for EC₅₀/ED₅₀ calculations.
- Kaplan-Meier survival analysis for longitudinal toxicity studies.
- Principal Component Analysis (PCA) to identify correlated toxicity biomarkers. Pre-registration of analysis plans (e.g., on Open Science Framework) reduces Type I errors .
Data Contradiction and Reproducibility
Q. How can researchers address batch-to-batch variability in [Mpa1, D-Tyr(Et)2, D-Tic7]OT synthesis impacting experimental reproducibility?
- Implement Good Manufacturing Practice (GMP)-like quality controls, including Certificate of Analysis (CoA) for each batch.
- Use multivariate analysis (e.g., PLS regression) to correlate synthesis parameters (e.g., coupling efficiency) with bioactivity outcomes.
- Share raw spectral data via repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
